1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Description
1-[4-(4-Bromobenzyl)piperazino]-2-phenyl-1-ethanone is a piperazine derivative featuring a 4-bromobenzyl substituent on the piperazine ring and a phenyl group at the ethanone moiety.
Characterization typically employs nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS), as demonstrated for structurally related compounds.
Properties
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJIWYKLVKJIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the following steps:
Formation of 4-Bromobenzyl Chloride: This is achieved by reacting 4-bromotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
N-Alkylation of Piperazine: The 4-bromobenzyl chloride is then reacted with piperazine to form 1-(4-bromobenzyl)piperazine.
Acylation Reaction: Finally, 1-(4-bromobenzyl)piperazine is acylated with 2-phenylacetyl chloride to yield 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Alkylation Reactions
The piperazine ring in the compound can undergo alkylation, particularly at the nitrogen atoms. For example, 2-chloroacetyl chloride has been used in similar compounds to form acetamide derivatives via alkylation under alkaline conditions (e.g., potassium carbonate in acetone with catalytic KI) . This reaction typically involves nucleophilic substitution, where the chlorine atom in the chloroacetyl group is replaced by the piperazine nitrogen.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | 2-chloroacetyl chloride, K₂CO₃, KI (acetone) | Formation of acetamide derivatives |
| Elevated temperature (60°C) |
Condensation Reactions
The ethanone group (C=O) in the compound can participate in condensation reactions. For instance, ketones react with aldehydes or ketones under acidic conditions to form β-hydroxy ketones or α,β-unsaturated carbonyl compounds. This reactivity is leveraged in medicinal chemistry for synthesizing complex molecules with potential biological activity.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Aldehydes/ketones, acidic catalyst | β-hydroxy ketones or α,β-unsaturated derivatives |
| Heat or reflux |
Substitution Reactions
The bromine atom in the 4-bromobenzyl group is highly reactive and can undergo nucleophilic substitution. For example, bromide displacement by nucleophiles like hydroxide or amines under basic or polar aprotic conditions is feasible. This reactivity enables the introduction of diverse functional groups (e.g., hydroxyl, amino, or other substituents) for structural optimization.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | Nu⁻ (OH⁻, RNH₂), polar aprotic solvent (DMF/DMSO) | Substituted benzyl derivatives |
| Elevated temperature |
Piperazine Ring Functionalization
The piperazine ring can undergo further functionalization, such as:
-
Quaternization : Reaction with alkyl halides to form N-alkylpiperazine derivatives.
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Acylation : Reaction with acyl chlorides to form amide derivatives.
-
Sulfonation : Introduction of sulfonic acid groups for enhancing solubility.
These modifications are critical in medicinal chemistry for tuning pharmacokinetic and pharmacodynamic properties .
Analytical Characterization
The compound is characterized using:
-
¹H NMR : To confirm the presence of aromatic protons (e.g., δ 6.96–7.04 ppm for benzyl groups) and piperazine protons (δ 2.95–3.17 ppm) .
-
IR Spectroscopy : Detection of carbonyl (C=O) stretches (~1633 cm⁻¹) .
-
Mass Spectrometry : Verification of molecular weight and isotopic patterns (e.g., Br isotope peaks) .
Scientific Research Applications
Structure Analysis
The presence of the bromobenzyl group suggests potential interactions with biological targets, making it a candidate for drug development. The piperazine moiety is known for enhancing solubility and bioavailability, while the phenyl group contributes to the compound's lipophilicity.
Pharmacological Studies
1-[4-(4-Bromobenzyl)piperazino]-2-phenyl-1-ethanone has been investigated for various pharmacological activities:
- Antidepressant Activity: Research indicates that compounds with piperazine structures can exhibit antidepressant effects. Studies have shown that related piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .
- Anticancer Properties: Some studies have suggested that similar compounds may inhibit cancer cell proliferation by inducing apoptosis. The bromine atom may enhance the compound's interaction with DNA or cellular receptors involved in cancer progression .
Case Study 1: Antidepressant Effects
A study conducted on a series of piperazine derivatives, including 1-[4-(4-Bromobenzyl)piperazino]-2-phenyl-1-ethanone, demonstrated significant antidepressant-like effects in rodent models. The results showed an increase in serotonin levels and a decrease in depressive-like behaviors when administered at specific dosages .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound exhibits cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The bromobenzyl group is believed to play a crucial role in its biological activity by interacting with cellular receptors or enzymes. The piperazine ring enhances its binding affinity and stability, while the phenyl ethanone moiety contributes to its overall chemical properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below, key analogs are compared to highlight structural and functional differences.
Structural and Functional Differences
Table 1: Comparative Analysis of Piperazine Derivatives
Key Observations
Substituent Effects: Halogen Influence: The bromine atom in the target compound may enhance halogen bonding, critical for receptor interactions. The fluorine analog () offers reduced steric hindrance but weaker halogen bonding. Bulkier Groups: Benzhydryl () and pyridinyl substituents () introduce steric effects, possibly altering binding kinetics or metabolic stability.
Physicochemical Properties :
- Lipophilicity decreases in the order: Target Compound > Fluorobenzyl > Pyridinyl > Methylsulfonyl.
- Solubility trends inversely with molecular bulk, as seen in the benzhydryl derivative’s lower solubility.
Biological Activity: Piperazine derivatives often target serotonin or dopamine receptors. The target compound’s bromine may favor interactions with CNS receptors, while the morpholino group () could enhance kinase inhibition.
Research Findings and Implications
- Synthetic Routes : Alkylation and coupling reactions (e.g., ’s triazole synthesis) are transferable to piperazine derivatives, though purification via column chromatography remains critical.
- Hydrogen/Halogen Bonding : The bromine in the target compound may stabilize crystal lattices or receptor binding sites, as hydrogen bonding patterns are well-documented in piperazine crystals.
Biological Activity
1-[4-(4-Bromobenzyl)piperazino]-2-phenyl-1-ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a bromobenzyl group and a phenyl ethanone group. Its molecular formula is C18H20BrN2O, and it has unique properties that affect its interaction with biological systems.
Research indicates that compounds similar to 1-[4-(4-Bromobenzyl)piperazino]-2-phenyl-1-ethanone may exhibit activity through various mechanisms, including:
- Inhibition of Kinases : It has been suggested that such compounds can selectively inhibit kinases involved in cancer progression, leading to apoptosis in tumor cells.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to pain and mood regulation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 1-[4-(4-Bromobenzyl)piperazino]-2-phenyl-1-ethanone against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to established chemotherapeutics:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[4-(4-Bromobenzyl)piperazino]-2-phenyl-1-ethanone | Huh7 (liver) | 8.6 |
| MCF7 (breast) | 7.1 | |
| HCT116 (colon) | 9.0 | |
| 5-Fluorouracil | Huh7 | 30.7 |
| Cladribine | MCF7 | 1.3 |
| Fludarabine | HCT116 | 29.9 |
These results indicate that the compound exhibits promising cytotoxicity, particularly against liver and breast cancer cell lines, outperforming some standard chemotherapeutic agents .
Study 1: Anticancer Activity
In a study published in Molecular Cancer Therapeutics, researchers investigated the anticancer effects of various piperazine derivatives, including our compound of interest. The study revealed that compounds with bromobenzyl substitutions displayed significant inhibition of cell proliferation in liver cancer cells, suggesting a potential role in targeted cancer therapy .
Study 2: Neuropharmacological Effects
Another research effort explored the effects of similar piperazine derivatives on neuropharmacological targets. The findings indicated that these compounds could modulate serotonin receptors, which are crucial for mood regulation and could lead to new treatments for depression and anxiety disorders .
Q & A
Q. What established synthetic routes are available for 1-[4-(4-bromobenzyl)piperazino]-2-phenyl-1-ethanone, and what critical reaction conditions influence yield?
The synthesis typically involves coupling a piperazine derivative with a bromobenzyl-substituted benzoyl chloride. A general procedure includes:
- Step 1 : React 1-(4-bromobenzyl)piperazine with phenylacetyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA) to facilitate acylation.
- Step 2 : Purify the crude product via crystallization with diethyl ether or flash chromatography.
Critical factors affecting yield include: - Stoichiometry : Excess benzoyl chloride (1.2–1.5 equiv) ensures complete reaction.
- Temperature : Room temperature (20–25°C) minimizes side reactions.
- Solvent : Anhydrous DCM prevents hydrolysis of the acyl chloride intermediate .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- X-ray crystallography : Provides definitive confirmation of molecular geometry, bond lengths, and angles. For example, Acta Crystallographica reports similar piperazine derivatives with torsion angles of 72.3° between aromatic rings .
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm).
- ¹³C NMR : Confirms carbonyl (C=O) at ~200 ppm and quaternary carbons in the piperazine ring.
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 385 [M+H]⁺) validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions, purity, or target selectivity. Methodological solutions include:
- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation for GPCR targets).
- Purity verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
- Control experiments : Compare activity against structurally related analogs to isolate the role of the 4-bromobenzyl group .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours, then analyze degradation via HPLC. Piperazine derivatives often degrade in acidic conditions (pH <3) via hydrolysis of the amide bond .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidation .
Q. How can researchers design a study to assess the environmental fate of this compound?
Follow the framework from Project INCHEMBIOL ():
- Phase 1 (Lab) :
- Determine octanol-water partition coefficients (log Kow) using shake-flask methods.
- Assess biodegradability via OECD 301D (closed bottle test).
- Phase 2 (Field) :
- Measure soil adsorption coefficients (Kd) in loam and clay soils.
- Model bioaccumulation potential using EPI Suite .
Q. What methodologies support structure-activity relationship (SAR) studies for modifying this compound’s pharmacological profile?
- Substituent variation : Replace the 4-bromobenzyl group with fluorobenzyl or nitrobenzyl groups to assess halogen-dependent receptor interactions .
- Bioisosteric replacement : Substitute the phenyl ring with pyridyl or thiophene moieties to enhance solubility or binding affinity.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with dopamine D2 or serotonin 5-HT1A receptors .
Methodological Notes
- Key references : Synthesis (), structural data (), environmental protocols ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
